molecular formula C26H27Cl2FN6O3 B12507724 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide

6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide

Cat. No.: B12507724
M. Wt: 561.4 g/mol
InChI Key: GLYMPHUVMRFTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ensartinib is a second-generation anaplastic lymphoma kinase inhibitor that has shown significant promise in the treatment of non-small cell lung cancer. It is a potent and selective inhibitor that targets anaplastic lymphoma kinase and its various mutations, making it a valuable therapeutic option for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ensartinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of coupling reactions, followed by functional group modifications to introduce the necessary pharmacophores. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, under inert atmosphere conditions .

Industrial Production Methods: Industrial production of ensartinib follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The process also includes rigorous purification steps, such as recrystallization and chromatography, to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Ensartinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic activation and deactivation in the body.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites that are either pharmacologically active or inactive. These metabolites are often characterized using techniques like liquid chromatography-mass spectrometry .

Scientific Research Applications

Ensartinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, ensartinib serves as a model compound for studying the mechanisms of anaplastic lymphoma kinase inhibition and the development of new inhibitors with improved efficacy and safety profiles .

Biology: In biological research, ensartinib is used to study the role of anaplastic lymphoma kinase in cellular signaling pathways and its implications in cancer biology. It helps in understanding the molecular mechanisms underlying anaplastic lymphoma kinase-positive cancers .

Medicine: In medicine, ensartinib is primarily used in clinical trials and therapeutic applications for treating non-small cell lung cancer. It has shown promising results in improving progression-free survival and overall survival rates in patients with anaplastic lymphoma kinase-positive non-small cell lung cancer .

Industry: In the pharmaceutical industry, ensartinib is used as a lead compound for developing new anaplastic lymphoma kinase inhibitors. Its synthesis and production methods are continuously optimized to enhance yield and reduce production costs .

Mechanism of Action

Ensartinib exerts its effects by selectively inhibiting the anaplastic lymphoma kinase tyrosine kinase receptor. It binds to the ATP-binding site of the receptor, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .

Molecular Targets and Pathways: The primary molecular target of ensartinib is the anaplastic lymphoma kinase receptor. It also exhibits activity against other kinases, such as the Abelson murine leukemia, met proto-oncogene, receptor tyrosine kinase, and v-ros UR2 sarcoma virus oncogene homolog 1. These interactions contribute to its broad-spectrum anticancer activity .

Comparison with Similar Compounds

    Crizotinib: First-generation anaplastic lymphoma kinase inhibitor with broader kinase inhibition profile.

    Alectinib: Second-generation inhibitor with high central nervous system penetration.

    Brigatinib: Second-generation inhibitor with activity against multiple anaplastic lymphoma kinase mutations.

    Ceritinib: Second-generation inhibitor with a distinct safety profile.

    Lorlatinib: Third-generation inhibitor with high potency and central nervous system activity.

Ensartinib’s unique properties and broad-spectrum activity make it a valuable addition to the arsenal of anaplastic lymphoma kinase inhibitors, offering new hope for patients with anaplastic lymphoma kinase-positive non-small cell lung cancer.

Biological Activity

The compound 6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide is a complex organic molecule with potential pharmacological applications. This article discusses its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C26H28Cl2FN5O3
  • Molecular Weight : 597.90 g/mol
  • CAS Number : 2137030-98-7

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Key Mechanisms:

  • Dopamine Receptor Interaction : The compound shows potential affinity for dopamine receptors (D2 and D3), which are critical in the treatment of psychiatric disorders.
  • Acetylcholinesterase Inhibition : Some derivatives of piperazine compounds have demonstrated inhibitory effects on human acetylcholinesterase, suggesting a possible role in neurodegenerative diseases like Alzheimer's .

Efficacy Studies

A series of in vitro and in vivo studies have assessed the efficacy of this compound:

Study TypeFindings
In Vitro BindingHigh affinity for D2 receptors (Ki = 47.5 nM) and D3 receptors (Ki = 0.57 nM) .
Functional AssaysExhibited potent agonist activity at both D2 and D3 receptors with preferential activity at D3 .
Acetylcholinesterase InhibitionShowed potential as an inhibitor with significant binding at catalytic sites .

Case Studies

  • Dopamine Agonist Activity : In a study published in the Journal of Medicinal Chemistry, the compound was evaluated for its agonistic properties on dopamine receptors in animal models, demonstrating significant behavioral changes consistent with dopaminergic activity .
  • Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects through acetylcholinesterase inhibition, indicating a dual mechanism that could be beneficial in treating neurodegenerative diseases .

Safety Profile

The compound exhibits several hazard statements related to toxicity, including warnings for skin irritation and eye damage. Proper handling and storage conditions are necessary to mitigate risks associated with exposure.

Properties

Molecular Formula

C26H27Cl2FN6O3

Molecular Weight

561.4 g/mol

IUPAC Name

6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)

InChI Key

GLYMPHUVMRFTFV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.